An In-Depth Technical Guide to 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Synthesis, Structure, and Therapeutic Potential
An In-Depth Technical Guide to 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: Synthesis, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for conferring a wide array of biological activities to compounds that incorporate it. This guide focuses on a specific derivative, 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one , a molecule of significant interest for its potential applications in drug discovery. This document provides a comprehensive overview of its chemical structure, a detailed, field-proven protocol for its synthesis, an in-depth analysis of its spectroscopic properties, and a discussion of its potential as a scaffold for novel therapeutic agents. By integrating synthetic strategy with structural elucidation and biological context, this guide serves as an essential resource for researchers engaged in the exploration of new chemical entities for drug development.
Introduction: The Significance of the 1,2,4-Triazol-5-one Scaffold
The 1,2,4-triazole ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs with diverse therapeutic actions, including antifungal, antiviral, and anxiolytic effects. The incorporation of a carbonyl group to form the 4,5-dihydro-1H-1,2,4-triazol-5-one ring, coupled with strategic N-arylation, offers a versatile platform for generating compounds with modulated physicochemical properties and biological targets.
The subject of this guide, 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 197074-69-4), combines this potent heterocyclic core with a 4-bromophenyl substituent. The presence of the bromine atom is of particular note, as halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing membrane permeability, participating in halogen bonding, and providing a site for further chemical modification. The general class of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives has been investigated for a range of biological activities, including antibacterial and antitumor properties, making this specific compound a compelling candidate for further investigation.[1][2]
Molecular Structure and Physicochemical Properties
The chemical structure of 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is characterized by a five-membered dihydronitrogen heterocycle fused with a carbonyl group, and a 4-bromophenyl group attached to the N1 position of the triazole ring.
Chemical Structure:
Caption: Chemical structure of 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one.
| Property | Value |
| Molecular Formula | C₈H₆BrN₃O |
| Molecular Weight | 240.06 g/mol |
| CAS Number | 197074-69-4 |
| Physical Form | Expected to be a solid at room temp. |
| InChI Key | MYPBFEVHSZDWPP-UHFFFAOYSA-N |
As of the latest literature review, a definitive single-crystal X-ray structure for this specific compound has not been reported. However, based on crystallographic data of closely related 1-aryl-1,2,3-triazoles, it is anticipated that the bromophenyl and triazolone rings will not be coplanar due to steric hindrance, adopting a twisted conformation.
Synthesis Methodology
While various methods exist for the synthesis of 1,2,4-triazoles, a robust and logical pathway to 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one proceeds via the cyclization of an appropriate semicarbazide intermediate.[3][4] This approach is favored for its reliability and the commercial availability of the starting materials.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
This protocol is a self-validating system; successful isolation and characterization of the intermediate provides a critical checkpoint before proceeding to the final cyclization.
Step 1: Synthesis of Ethyl 2-(4-bromophenylcarbamoyl)hydrazine-1-carboxylate (Intermediate)
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Causality: This step involves the nucleophilic addition of the terminal nitrogen of ethyl carbazate to the electrophilic carbonyl carbon of 4-bromophenyl isocyanate. The use of a dry, aprotic solvent like tetrahydrofuran (THF) is crucial to prevent unwanted side reactions of the highly reactive isocyanate with water. The reaction is initiated at a reduced temperature to control the initial exothermic reaction.
-
Methodology:
-
To a solution of ethyl carbazate (1.0 eq) in anhydrous THF under a nitrogen atmosphere, add 4-bromophenyl isocyanate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the solvent is removed under reduced pressure. The resulting solid crude product is typically of sufficient purity for the next step. If required, it can be recrystallized from an ethanol/water mixture.
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Step 2: Synthesis of 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (Final Product)
-
Causality: This is a base-mediated intramolecular cyclization. The hydroxide base deprotonates one of the hydrazine nitrogens, which then acts as a nucleophile, attacking the ester carbonyl carbon. This is followed by the elimination of ethanol to form the stable five-membered triazolone ring. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization.
-
Methodology:
-
The crude intermediate from Step 1 is suspended in a 10% aqueous sodium hydroxide solution.
-
The mixture is heated to reflux and maintained for 6-8 hours.
-
After cooling to room temperature, the solution is carefully acidified with concentrated hydrochloric acid to a pH of approximately 5-6.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The final product can be purified by recrystallization from ethanol to yield a crystalline solid.
-
Structural Elucidation and Spectroscopic Analysis
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized compound.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |
| ~3200 | N-H stretching | Broad peak, indicative of the triazole N-H bond. |
| 3100-3000 | Aromatic C-H stretching | Sharp, medium intensity peaks. |
| ~1700 | C=O stretching (Amide I) | Strong, sharp peak, characteristic of the triazolone carbonyl.[7] |
| 1600-1450 | C=C aromatic ring stretching | Multiple sharp peaks of varying intensity. |
| ~1590 | C=N stretching | Medium intensity peak. |
| ~820 | C-H out-of-plane bending | Strong peak, indicative of 1,4-disubstitution on the phenyl ring. |
| ~1070 | C-Br stretching | Medium to strong peak. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The spectra are predicted based on analogous structures.[5][8]
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.9 | Singlet (broad) | 1H | NH of the triazole ring (exchangeable with D₂O) |
| ~7.65 | Doublet | 2H | Aromatic protons ortho to the triazole ring |
| ~7.55 | Doublet | 2H | Aromatic protons meta to the triazole ring |
| ~5.0 | Singlet | 2H | CH₂ of the triazole ring (position may vary) |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C =O of the triazolone ring |
| ~145 | C -H₂ of the triazolone ring |
| ~138 | Aromatic quaternary carbon attached to N1 |
| ~132 | Aromatic C H meta to the triazole |
| ~121 | Aromatic C H ortho to the triazole |
| ~118 | Aromatic quaternary carbon attached to Br |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.
-
Expected Molecular Ion: The high-resolution mass spectrum (HRMS) should show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
[M+H]⁺ calculated for C₈H₇⁷⁹BrN₃O⁺: 239.9827
-
[M+H]⁺ calculated for C₈H₇⁸¹BrN₃O⁺: 241.9806
-
-
Key Fragmentation Pathways:
-
Loss of the CO molecule from the triazolone ring.
-
Cleavage of the N-N bond.
-
Fragmentation of the bromophenyl ring.
-
Analytical Workflow:
Caption: Workflow for the synthesis and structural confirmation of the target compound.
Potential in Drug Development and Future Directions
The 1,2,4-triazole scaffold is a well-established pharmacophore. Derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one have demonstrated a wide range of biological activities, making them attractive starting points for drug discovery programs.[1][9]
-
Antimicrobial Agents: Many 1,2,4-triazole derivatives exhibit potent antibacterial and antifungal activities.[10][11] The title compound should be screened against a panel of pathogenic bacteria and fungi to determine its potential in this area. The lipophilic bromophenyl group may enhance cell membrane penetration.
-
Anticancer Agents: The triazolone core has been incorporated into molecules designed as anticancer agents.[12] The mechanism of action can vary, but often involves enzyme inhibition (e.g., carbonic anhydrase) or disruption of cellular signaling pathways.
-
Enzyme Inhibition: The structural features of 1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one make it a candidate for screening against various enzyme targets, such as kinases, proteases, and carbonic anhydrases, which are implicated in numerous diseases.[12]
Future research should focus on:
-
Biological Screening: A comprehensive evaluation of the compound's activity against a diverse range of biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs with modifications to the bromophenyl ring (e.g., varying the halogen, introducing other substituents) and at other positions of the triazolone ring to understand the structural requirements for activity.
-
Computational Studies: Molecular docking and dynamics simulations to predict potential biological targets and understand the binding interactions at a molecular level.
Conclusion
1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a molecule with significant untapped potential in the field of medicinal chemistry. This guide has provided a comprehensive framework for its synthesis and structural characterization, grounding the experimental protocols in chemical principles. The combination of the privileged 1,2,4-triazol-5-one core with a strategically placed bromine atom makes this compound a valuable platform for the development of novel therapeutic agents. The methodologies and data presented herein are intended to empower researchers to explore the full potential of this and related chemical scaffolds in the ongoing quest for new and effective medicines.
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